

HA15: A Technical Guide to its Structure, Properties, and Anti-Cancer Activity

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Compound of Interest

Compound Name: HA15

Cat. No.: B607915

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Abstract

HA15 is a novel small molecule inhibitor that has demonstrated significant anti-cancer properties across a range of malignancies, including melanoma, esophageal squamous cell carcinoma, and lung cancer. It functions as a potent and specific inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5, a key chaperone protein in the endoplasmic reticulum (ER). By inhibiting the ATPase activity of GRP78, **HA15** disrupts protein folding homeostasis, leading to ER stress and subsequent activation of pro-apoptotic and autophagic cell death pathways in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical anti-cancer efficacy of **HA15**. Detailed experimental methodologies and quantitative data are presented to support further research and development of this promising therapeutic agent.

Compound Structure and Physicochemical Properties

HA15, with the chemical formula C₂₃H₂₂N₄O₃S₂, is a thiazole benzenesulfonamide derivative. Its structure is characterized by a central thiazole ring linked to a phenyl group, which in turn is sulfonated and further substituted.

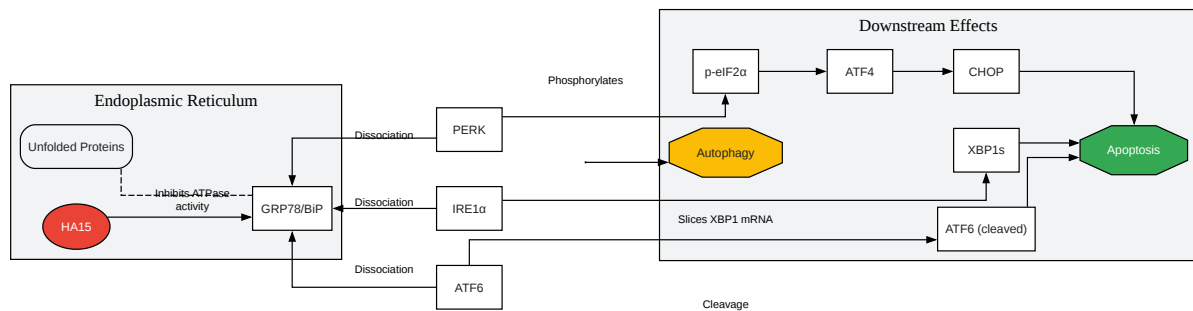
Table 1: Physicochemical Properties of **HA15**

Property	Value	Source
IUPAC Name	N-(4-(3-((5-(dimethylamino)naphthalene)-1-sulfonamido)phenyl)thiazol-2-yl)acetamide	N/A
CAS Number	1609402-14-3	[1]
Molecular Formula	C23H22N4O3S2	N/A
Molecular Weight	466.57 g/mol	N/A
Appearance	Solid	N/A
Solubility	Soluble in DMSO	N/A

Mechanism of Action: Targeting GRP78 to Induce ER Stress

The primary molecular target of **HA15** is the endoplasmic reticulum chaperone protein GRP78/BiP.[2][3] GRP78 plays a critical role in maintaining ER homeostasis by assisting in protein folding, assembly, and translocation, and by targeting misfolded proteins for degradation. In many cancer cells, the expression and activity of GRP78 are upregulated to cope with the increased demand for protein synthesis and to mitigate ER stress, thereby promoting cell survival and drug resistance.

HA15 specifically binds to GRP78 and inhibits its ATPase activity.[2] This inhibition disrupts the normal functioning of GRP78, leading to an accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress. To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). However, prolonged and severe ER stress, as induced by **HA15**, overwhelms the UPR's pro-survival mechanisms and triggers pro-apoptotic and autophagic pathways, ultimately leading to cancer cell death.[3][4]



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Caption: HA15-induced ER stress signaling pathway.

Preclinical Anti-Cancer Activity

In Vitro Efficacy

HA15 has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. This activity is observed in both standard cell lines and those that have developed resistance to other therapies, such as BRAF inhibitors in melanoma.

Table 2: In Vitro Activity of **HA15** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Assay	Reference
A375	Melanoma	1 - 2.5	Cell Viability	[3]
KYSE70	Esophageal Squamous Cell Carcinoma	~5	Cell Viability	[1]
A549	Lung Cancer	Not specified	Cell Viability	[2]
BRAF-inhibitor resistant melanoma cells	Melanoma	Effective at 10 μM	Cell Death	[3]

In Vivo Efficacy

Preclinical studies in animal models have shown that **HA15** can effectively inhibit tumor growth. These studies highlight its potential as a therapeutic agent in a more complex biological system.

Table 3: In Vivo Efficacy of **HA15** in Xenograft Models

Cancer Type	Animal Model	Dosing Regimen	Tumor Growth Inhibition	Reference
Melanoma	Xenograft mice	Not specified	Significant inhibition	N/A
Esophageal Squamous Cell Carcinoma	Xenograft mice	Not specified	Effective suppression	[1]

Importantly, studies have indicated that **HA15** exhibits limited toxicity towards normal cells, such as human melanocytes and fibroblasts, suggesting a favorable therapeutic window.[\[3\]](#)

Experimental Protocols

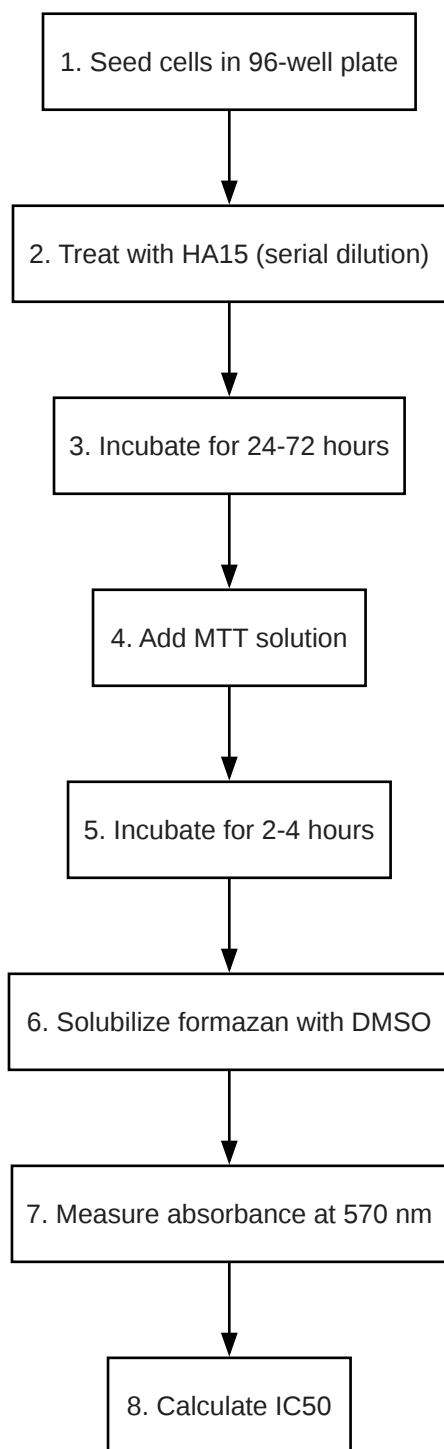
The following are generalized protocols for key experiments used to characterize the activity of **HA15**. Researchers should optimize these protocols for their specific cell lines and

experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of **HA15** that inhibits cell viability by 50% (IC₅₀).

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **HA15** (e.g., 0.1 to 20 μ M) and a vehicle control (DMSO) for 24-72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.



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